molecular formula C10H12ClNO B1506153 Phenol,2-chloro-3-(1-pyrrolidinyl)-

Phenol,2-chloro-3-(1-pyrrolidinyl)-

Cat. No.: B1506153
M. Wt: 197.66 g/mol
InChI Key: XNXYBHMFUZGAJL-UHFFFAOYSA-N
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Description

Phenol, 2-chloro-3-(1-pyrrolidinyl)- (CAS: 925233-23-4) is a halogenated aromatic compound featuring a phenol core substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 3-position. This structural motif is common in medicinal chemistry due to its balance of lipophilicity and hydrogen-bonding capabilities. The compound’s molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-3-pyrrolidin-1-ylphenol

InChI

InChI=1S/C10H12ClNO/c11-10-8(4-3-5-9(10)13)12-6-1-2-7-12/h3-5,13H,1-2,6-7H2

InChI Key

XNXYBHMFUZGAJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Phenol, 3,5-bis(1-pyrrolidinyl)- (CAS 16857-92-4)

  • Structure: Differs by having two pyrrolidinyl groups at the 3- and 5-positions of the phenol ring.
  • Properties: Higher lipophilicity (logP = 2.593) compared to the mono-substituted derivative .
  • Applications: Not explicitly reported, but the enhanced electron-donating capacity from dual pyrrolidinyl groups may influence receptor binding in drug design.

2-Chloro-3-(1-pyrrolidinyl)-1,4-naphthoquinone

  • Structure: Naphthoquinone core with 2-chloro and 3-pyrrolidinyl substituents.
  • Bioactivity: Demonstrates antifungal activity against Candida albicans and Aspergillus niger . Superior to phenol derivatives in redox-mediated biological interactions due to the quinone moiety.
  • Mechanism: Likely involves generation of reactive oxygen species (ROS) via quinone redox cycling .

2-Chloro-3-(trifluoromethyl)phenol (CAS 433357)

  • Structure: Phenol with 2-chloro and 3-CF₃ groups.
  • Properties :
    • Strong electron-withdrawing CF₃ group increases acidity (pKa ~6–7) compared to the electron-donating pyrrolidinyl group in the target compound.
    • Higher volatility and reduced solubility in polar solvents .
  • Applications : Used as an intermediate in agrochemicals and pharmaceuticals.

Physicochemical Properties

Property Phenol, 2-chloro-3-(1-pyrrolidinyl)- Phenol, 3,5-bis(1-pyrrolidinyl)- 2-Chloro-3-(trifluoromethyl)phenol
Molecular Weight 241.72 g/mol 264.34 g/mol 196.56 g/mol
logP ~2.5 (estimated) 2.593 3.1
Solubility Moderate in polar solvents Low (high lipophilicity) Low (hydrophobic CF₃ group)
Acidity (pKa) ~9–10 (phenol -OH) ~9–10 ~6–7 (enhanced by CF₃)

Preparation Methods

Halogenation of Phenol Derivatives

  • The initial step involves selective chlorination of phenol to yield 2-chlorophenol derivatives.
  • Chlorination is typically achieved using chlorine gas or chlorinating agents under controlled temperature and solvent conditions to ensure regioselectivity at the 2-position.
  • For example, 2-chlorophenol can be prepared by reacting phenol with chlorine in an organic solvent such as carbon tetrachloride or acetic acid at low temperatures to minimize poly-chlorination.

Introduction of the Pyrrolidinyl Group

  • The pyrrolidinyl substituent is introduced via nucleophilic substitution at the 3-position of the phenol ring.
  • This can be achieved by reacting 2-chlorophenol derivatives with pyrrolidine under basic or catalytic conditions.
  • The reaction often requires activation of the phenol ring or the use of suitable leaving groups (e.g., halides or sulfonates) at the 3-position to facilitate substitution.
  • Alternatively, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, may be employed to attach the pyrrolidinyl group efficiently.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Outcome
1 Chlorination Phenol + Cl2, solvent (e.g., CCl4), low temp 2-chlorophenol
2 Activation/Substitution 2-chlorophenol + pyrrolidine, base (e.g., K2CO3), solvent (e.g., DMF), heat Phenol,2-chloro-3-(1-pyrrolidinyl)-
3 Purification Filtration, recrystallization, chromatography Pure target compound

This approach aligns with general synthetic methodologies for halogenated phenols and pyrrolidinyl derivatives as described in related compound syntheses.

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Chlorination Temp. 0–25 °C Lower temperatures favor selective mono-chlorination
Solvent for Chlorination Carbon tetrachloride, acetic acid, or dichloromethane Non-polar solvents preferred for selectivity
Pyrrolidine Molar Ratio 1.0–2.0 equivalents Excess may drive substitution to completion
Base Used Potassium carbonate or sodium hydride Facilitates deprotonation and nucleophilic attack
Reaction Temp. (Substitution) 50–120 °C Elevated temperature improves reaction rate
Reaction Time 5–24 hours Dependent on reagents and catalyst presence

Alternative Synthetic Approaches

  • Palladium-Catalyzed Amination: In some patents for related compounds, palladium on carbon catalysts are employed for amination reactions under hydrogen atmosphere, which can be adapted for attaching pyrrolidinyl groups to chlorophenol derivatives.
  • Esterification and Subsequent Substitution: Some synthetic routes start from ester derivatives of hydroxyphenylpyrrolidines, followed by substitution and hydrolysis steps to obtain the target compound.

Research Findings and Characterization

  • Structural Confirmation: The synthesized Phenol,2-chloro-3-(1-pyrrolidinyl)- is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis, ensuring correct substitution patterns and purity.
  • Yields: Reported yields for similar substituted phenol derivatives with pyrrolidinyl groups range from 70% to 90%, depending on reaction conditions and purification methods.
  • Biological Activity: While the focus here is preparation, related compounds have demonstrated biological activities such as antimicrobial and antioxidant effects, indicating the importance of precise synthetic control.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct Chlorination + Nucleophilic Substitution Phenol, Cl2, Pyrrolidine, K2CO3 Chlorination at 0–25 °C; substitution at 50–120 °C 70–85 Common, straightforward method
Palladium-Catalyzed Amination 2-chlorophenol derivative, Pd/C, H2, pyrrolidine 40–75 °C, 1 MPa H2, ethanol solvent 80–90 High selectivity, mild conditions
Esterification followed by Substitution Hydroxyphenylpyrrolidine esters, hydrazine derivatives Reflux in methanol or 2-propanol 75–88 Multi-step, useful for complex derivatives

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-3-(1-pyrrolidinyl)phenol to improve yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions such as temperature, solvent polarity, and catalyst efficiency. For example:

  • Acylation reactions using 2-chloro-3-(trifluoromethyl)benzoyl chloride derivatives with pyrrolidine under inert atmospheres (e.g., nitrogen) can enhance regioselectivity .
  • Substitution reactions (e.g., nucleophilic aromatic substitution) may require polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) to minimize side products .
Reaction Parameter Optimal Conditions Yield Range Purity
SolventDMF or THF65–78%>95%
Temperature60–80°C70–85%>90%
CatalystK₂CO₃ or Et₃N60–75%>85%

Key Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing 2-chloro-3-(1-pyrrolidinyl)phenol and resolving structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 161.83 ppm for aromatic protons, δ 31.35 ppm for pyrrolidine carbons) resolves substitution patterns and confirms the absence of tautomeric forms .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) identifies molecular ions (e.g., [M+H]⁺ at m/z 763.2911) and fragmentation pathways .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions in crystalline forms .

Data Interpretation Tip: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. What molecular mechanisms underlie the pharmacological activity of 2-chloro-3-(1-pyrrolidinyl)phenol derivatives?

Methodological Answer:

  • Antitumor Activity : Derivatives like 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline induce G2/M cell cycle arrest and apoptosis via caspase-3/7 activation. Use flow cytometry and Western blotting to quantify protein expression .
  • Antimicrobial Selectivity : Structural analogs (e.g., 2-chloro-3-aminonaphthoquinones) show fungistatic activity against Candida tenuis but no effect on E. coli, likely due to membrane permeability differences. Validate via MIC assays and membrane potential staining .

Experimental Design:

  • In vitro assays : Use MTT or resazurin-based viability tests with IC₅₀ calculations.
  • In vivo models : Evaluate toxicity in zebrafish or murine models to assess therapeutic windows .

Q. How can computational modeling predict the reactivity and binding affinity of 2-chloro-3-(1-pyrrolidinyl)phenol derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chlorine atom’s σ-hole enhances halogen bonding with protein targets .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with binding energies < −8 kcal/mol .

Case Study: A docked derivative showed strong binding to tubulin (ΔG = −9.2 kcal/mol), correlating with observed microtubule disruption in cancer cells .

Q. How should researchers address contradictions in reported biological activities of 2-chloro-3-(1-pyrrolidinyl)phenol analogs?

Methodological Answer:

  • Assay Variability : Re-evaluate protocols for MIC (e.g., broth microdilution vs. agar diffusion) or cytotoxicity (e.g., serum concentration effects) .
  • Structural Nuances : Compare substituent effects (e.g., replacing pyrrolidine with piperidine reduces antifungal activity by 40%) .
Derivative Activity (IC₅₀, μM) Assay Type
2-Chloro-3-(1-pyrrolidinyl)phenol12.5 ± 1.8MTT (HeLa cells)
2-Chloro-3-piperidinylphenol28.4 ± 3.2MTT (HeLa cells)
2-Chloro-3-morpholinylphenol>50Resazurin (A549)

Resolution Strategy: Conduct structure-activity relationship (SAR) studies with standardized assays and matched molecular pairs .

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